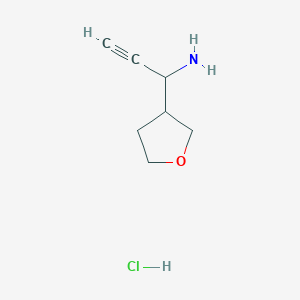

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride

Description

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is a propargylamine derivative featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position. Its molecular formula is C₈H₁₂ClNO (calculated molecular weight: 181.64 g/mol). The compound combines a propargylamine backbone (prop-2-yn-1-amine) with a cyclic ether (oxolan-3-yl) group, which confers unique steric and electronic properties. Propargylamines are widely utilized in pharmaceutical and agrochemical synthesis due to their reactivity in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and as intermediates for nitrogen-containing heterocycles . The oxolan-3-yl substituent may enhance solubility compared to aromatic analogs due to the ether oxygen’s polarity .

Properties

IUPAC Name |

1-(oxolan-3-yl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-7(8)6-3-4-9-5-6;/h1,6-7H,3-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIXPLILUYCIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797831-14-1 | |

| Record name | 1-(oxolan-3-yl)prop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most common approach involves nucleophilic substitution where the propargylamine attacks an electrophilic center on a suitably functionalized oxolane derivative. This method requires:

- Activation of the oxolane ring at the 3-position, often by conversion to a leaving group such as a halide.

- Reaction with propargylamine under controlled temperature and pH to yield the amine-substituted oxolane.

- Subsequent formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent like ether to precipitate the product.

Catalytic and One-Pot Methods

Though specific catalytic methods for this compound are less documented, analogous propargylamine syntheses often utilize:

- Transition metal catalysis (e.g., palladium or copper catalysts) to facilitate coupling reactions.

- One-pot multicomponent reactions that combine oxolane derivatives, amines, and alkynes under mild conditions to form the target compound efficiently.

- Ultrasonic irradiation has been shown to accelerate similar syntheses by enhancing reaction rates and yields.

Purification and Crystallization

After synthesis, purification typically involves:

- Filtration of precipitated hydrochloride salt.

- Washing with water and organic solvents such as ethyl acetate.

- Recrystallization from ethanol or ethanol-water mixtures to obtain high-purity crystalline hydrochloride salt.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Room temperature to 40 °C | Mild heating may improve yield |

| Solvent | 50% Ethanol in water or polar aprotic solvents | Solvent polarity affects solubility and reaction rate |

| Catalyst/Base | Sodium hydroxide, potassium carbonate | Bases facilitate deprotonation and nucleophilic attack |

| Reaction time | Several hours to overnight | Time optimized to maximize yield and minimize side reactions |

| Salt formation | HCl gas or HCl in ether | Ensures formation of stable hydrochloride salt |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Oxolane halide + propargylamine, base, solvent | Straightforward, well-established | Requires functionalized oxolane |

| Catalytic coupling (Pd, Cu) | Transition metal catalysts, base, mild heating | Potential for one-pot synthesis | Catalyst cost, metal contamination |

| Ultrasonic-assisted synthesis | InCl3 catalyst, ultrasound, ethanol-water | Faster reaction, higher yield | Requires ultrasonic equipment |

| Salt formation | HCl gas or HCl in ether | Stable, isolable hydrochloride salt | Handling corrosive HCl gas |

Research Findings and Optimization Insights

- Ultrasonic irradiation can significantly reduce reaction times and improve yields in analogous multi-component syntheses, suggesting potential for adapting this to this compound preparation.

- Choice of solvent and base critically affects reaction efficiency; mixed aqueous-organic solvents like 50% ethanol optimize solubility and reaction kinetics.

- Industrial synthesis benefits from continuous flow reactors, providing consistent product quality and scalability.

- Formation of the hydrochloride salt enhances product stability and facilitates purification by crystallization.

Chemical Reactions Analysis

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Organic Chemistry

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly useful in reactions such as the Suzuki–Miyaura reaction for synthesizing carbon-carbon bonds.

Biological Research

The compound is employed in studies related to enzyme inhibitors and as a precursor for biologically active molecules. Its potential as an enzyme inhibitor is significant; it may interact with specific enzymes involved in metabolic pathways, influencing various biochemical processes.

Medicinal Chemistry

Research into therapeutic applications includes its use in developing new drugs targeting specific diseases. For instance, studies have indicated that derivatives of propynylamines exhibit significant biological activity, suggesting that modifications to the structure can enhance efficacy against certain targets.

Industrial Applications

In industry, it is utilized for producing specialty chemicals and materials such as polymers and coatings.

Case Studies and Research Findings

Several studies have provided insights into the biological activity and synthetic potential of compounds related to 1-(Oxolan-3-yl)prop-2-yn-1-amino hydrochloride:

- Inhibition of Enzymatic Activity : Research demonstrated that similar compounds effectively inhibit lysosomal phospholipase A2, correlating with drug-induced phospholipidosis.

- Synthesis of Novel Compounds : Derivatives of propynylamines have shown significant biological activity, suggesting that structural modifications can lead to enhanced efficacy against specific targets.

- Therapeutic Potential : Investigations into related compounds indicate potential therapeutic uses in treating conditions like glaucoma and metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents attached to the propargylamine core, influencing physicochemical properties and applications. Key comparisons are summarized below:

*Calculated based on molecular formula.

Key Observations:

Polarity and Solubility: The oxolan-3-yl group in the target compound introduces polarity via the ether oxygen, likely improving aqueous solubility compared to non-polar analogs like Prop-2-yn-1-amine HCl .

Biological Activity : Thiophene-substituted analogs (e.g., 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl) exhibit pharmacological activity due to aromatic π-π interactions, whereas the oxolan substituent may reduce toxicity and enhance metabolic stability .

Synthetic Utility : Bromophenyl derivatives (e.g., ) are used in cross-coupling reactions, while the oxolan-3-yl group may stabilize intermediates in cyclization reactions .

Research Findings:

- Reactivity : Propargylamine hydrochlorides participate in Huisgen cycloadditions to form triazoles, critical in drug discovery .

- Safety : Oxolan-containing compounds (e.g., ) require storage at room temperature (RT) and exhibit moderate hazard profiles (e.g., skin/eye irritation warnings) .

- Structural Diversity : Substitution with heterocycles (e.g., thiophene, oxolan) broadens applications in kinase inhibitors and antimicrobial agents .

Biological Activity

1-(Oxolan-3-yl)prop-2-yn-1-amine hydrochloride is a small molecule characterized by its oxolane ring and prop-2-yn-1-amine group. This compound is notable for its versatility in various research and industrial applications, particularly in organic synthesis and biological studies. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- SMILES Notation : C#CCNC1CCOC1

| Property | Value |

|---|---|

| Molecular Weight | 155.62 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, which could lead to various biochemical effects depending on the target enzyme involved.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting the overall biochemical processes.

- Receptor Binding : The compound could bind to receptors, modulating their activity and influencing cellular responses.

Biological Applications

Research indicates that this compound has several promising applications in biological studies:

1. Drug Development

- The compound is being explored as a precursor for biologically active molecules, potentially leading to new therapeutic agents targeting specific diseases.

2. Biochemical Pathways

- It is utilized in the study of biochemical pathways, helping researchers understand complex interactions within cellular systems.

3. Enzyme Studies

- The compound serves as a tool for investigating enzyme mechanisms, particularly those related to metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Highlights:

- Inhibition of Enzymatic Activity : A study demonstrated that similar compounds can effectively inhibit lysosomal phospholipase A2, correlating with drug-induced phospholipidosis .

- Synthesis of Novel Compounds : Research has shown that derivatives of propynylamines exhibit significant biological activity, suggesting that modifications to the structure can enhance efficacy against certain targets .

- Therapeutic Potential : Investigations into related compounds have indicated potential therapeutic uses in treating conditions like glaucoma and metabolic disorders, which may extend to this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Propargylamine Hydrochloride | Lacks oxolane ring | Moderate enzyme inhibition |

| 1-(Tetrahydrofuran-3-yl)propan-1-amines | Similar backbone without hydrochloride salt | Limited solubility and reactivity |

Q & A

Q. Table 1: Reagent Compatibility for Synthesis

| Reaction Step | Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Amination | NH, CuI, DCM, 60°C | 60–70% | 90–95% |

| Hydrochloride Formation | HCl gas, EtOH, 0°C | 85–90% | >98% |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Water | 50 | 48 hrs (pH 5.0) |

| DMSO | 100 | >1 week |

| Methanol | 75 | 72 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.